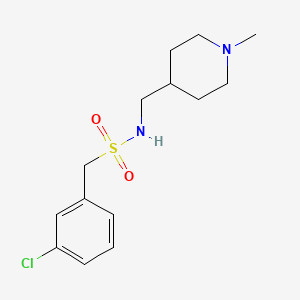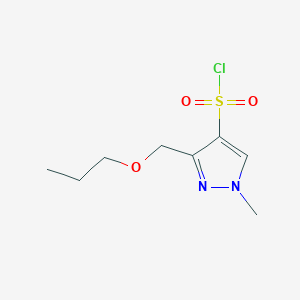
N-(4-Methylbenzyl)-2-((2,2,2-trifluoroacetyl)amino)benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroacetophenone is an organic compound with the linear formula CF3COC6H5 . It’s also known as α,α,α-Trifluoroacetophenone or Phenyl trifluoromethyl ketone .
Synthesis Analysis
2,2,2-Trifluoroacetophenone is the starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine . It undergoes asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol . It also undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers .Physical And Chemical Properties Analysis
This compound has a molecular weight of 174.12 . It has a refractive index of 1.458 (lit.) . The boiling point is 165-166 °C (lit.), 46-48 °C/14 mmHg (lit.) , and it has a density of 1.24 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Polymer Science Applications
N-(4-Methylbenzyl)-2-((2,2,2-trifluoroacetyl)amino)benzenecarboxamide-related compounds have been explored for their applications in polymer science, particularly in the synthesis of well-defined aromatic polyamides with low polydispersity and block copolymers. Yokozawa et al. (2002) demonstrated the chain-growth polycondensation method for synthesizing poly(p-benzamide) with defined molecular weight and low polydispersity. This approach involved using phenyl 4-(4-octyloxybenzylamino)benzoate as a monomer, highlighting the utility of protecting groups on nitrogen in amide linkages for polymer synthesis (Yokozawa et al., 2002).
Material Science and Crystallography
In material science and crystallography, Goel et al. (2017) reported on the synthesis, crystal structure, and various properties of N-(4-methylbenzyl)benzamide single crystals. Their work provided insights into the potential of this compound-related compounds for developing multifunctional optical and piezoelectric crystals. The study elaborated on the crystal morphology, Hirshfeld surface analysis, and various characterization techniques, including Fourier transform IR, NMR, and high-resolution mass spectrometry (Goel et al., 2017).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, the synthesis of related compounds has been explored for their potential therapeutic applications. For instance, Bonacorso et al. (2015) presented a novel, solventless, metal-free synthesis method for the antiepileptic drug rufinamide and analogues. This method involved regioselective 1,3-dipolar cycloaddition reactions, showcasing the versatility of this compound-related compounds in drug synthesis (Bonacorso et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(2,2,2-trifluoroacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c1-11-6-8-12(9-7-11)10-21-15(23)13-4-2-3-5-14(13)22-16(24)17(18,19)20/h2-9H,10H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKUOZJEAGGIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxybenzamido)-N-(4-methylbenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2669305.png)



![2-[3-(Hydroxymethyl)azetidin-1-yl]acetonitrile](/img/structure/B2669311.png)
![N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2669312.png)
![(Z)-8-(3-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2669316.png)
![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2669320.png)





![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2669328.png)